molecular formula C8H7BrO3 B6359391 (5-Bromobenzo[d][1,3]dioxol-4-yl)methanol CAS No. 669051-19-8

(5-Bromobenzo[d][1,3]dioxol-4-yl)methanol

Cat. No. B6359391
CAS RN: 669051-19-8
M. Wt: 231.04 g/mol
InChI Key: NESPKJAGCRSBSC-UHFFFAOYSA-N
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Description

“(5-Bromobenzo[d][1,3]dioxol-4-yl)methanol” is a chemical compound with the CAS Number: 669051-19-8 . It has a molecular weight of 231.05 and its IUPAC name is this compound .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Environmental Impact and Health Assessment

  • Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are structurally related to (5-Bromobenzo[d][1,3]dioxol-4-yl)methanol, are known to be trace contaminants in brominated flame retardants. These compounds are produced during combustion of these chemicals and have been identified in municipal and industrial incinerators as well as in internal-combustion engines. The biological effects of PBDDs and PBDFs are similar to those of polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs), inducing hepatic aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-o-deethylase (EROD), and causing wasting and thymic atrophy in rats and guinea pigs. The brominated compounds are considered equipotent to their chlorinated analogs on a molar-concentration basis, and their biological half-lives are somewhat shorter than those of the corresponding chlorinated species (Mennear & Lee, 1994).

Toxicological Effects

  • The health effects of PBDDs and PBDFs have been a subject of research due to their similar toxicity profiles to their chlorinated homologs. However, there is a significant gap in exposure data, which poses a major challenge in assessing the potential risk of these chemicals. The increase in the use of brominated flame retardants has amplified concerns regarding human and wildlife exposure to these compounds (Birnbaum, Staskal & Diliberto, 2003).

Environmental Occurrence and Formations

  • Studies have highlighted the environmental occurrence and toxicological effects of halogenated fire retardants and their byproducts, such as PBDD/Fs, in indoor environments. The widespread use of these compounds and their recognition as emerging persistent organic pollutants have raised significant concerns. Indoor dust has been identified as a major sink for these contaminants, and ingestion of dust is considered one of the primary routes for human exposure (Hsu et al., 2018).

Formation Mechanisms and Environmental Fate

  • The formation mechanisms, environmental fate, and toxicities of PBDD/Fs, which are related to this compound, have been a subject of research. These compounds are known to have similar or higher toxicities than dioxins. However, accurate quantification, especially of higher brominated congeners, is challenging due to photolysis, thermal degradation, and interference from other compounds. Understanding the formation pathways of PBDD/Fs is crucial for developing control strategies (Yang et al., 2021).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

(5-bromo-1,3-benzodioxol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-2,10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESPKJAGCRSBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromobenzo[d][1,3]dioxol-4-yl)methanol
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